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molecular formula C15H15N3O3 B8607056 3-(2,5-dimethyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

3-(2,5-dimethyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Cat. No. B8607056
M. Wt: 285.30 g/mol
InChI Key: LFQSYKFVAWOSQE-UHFFFAOYSA-N
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Patent
US08921385B2

Procedure details

A solution of 2-amino-N-(2,6-dioxo-piperidin-3-yl)-6-methyl-benzamide (1.00 g, 3.8 mmol) and triethyl orthoacetate (0.9 mL, 4.9 mmol) in DMF (10 mL) was heated to reflux for 1 hour. The mixture was cooled to room temperature. To the solution, Celite (40 mL) was added, and the solvent was removed in vacuo. The solid was loaded on a SIM and purified with ISCO flash gel chromatography (silica gel, CH3OH/CH2Cl2) to give 3-(2,5-dimethyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as an off-white solid (0.46 g, 43% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 25/75 CH3CN/0.1% H3PO4, 2.95 min (96%); mp: 292-294° C.; 1H NMR (DMSO-d6) δ 2.11-2.18 (m, 1H, CHH), 2.55-2.65 (m, 2H, CH2), 2.60 (s, 3H, CH3), 2.69 (s, 3H, CH3), 2.78-2.85 (m, 1H, CHH), 5.19 (dd, J=6, 11 Hz, 1H, NCH), 7.25 (d, J=8 Hz, 1H, Ar), 7.43 (d, J=8 Hz, 1H, Ar), 7.64 (t, J=8 Hz, 1H, Ar), 10.99 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.82, 22.43, 23.32, 30.55, 56.33, 118.69, 124.73, 128.82, 133.72, 139.82, 148.34, 154.58, 161.03, 169.61, 172.60; LCMS: MH=286; Anal. Calcd. for C15H15N3O3+1 H2O: C, 59.26; H, 5.68; N, 13.66. Found: C, 59.26; H, 5.68; N, 13.66.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=[O:13])[NH:9][C:8]1=[O:14])=[O:5].[C:20](OCC)(OCC)(OCC)[CH3:21]>CN(C=O)C>[CH3:20][C:21]1[N:6]([CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[NH:9][C:8]2=[O:14])[C:4](=[O:5])[C:3]2[C:2](=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:19])[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)NC2C(NC(CC2)=O)=O)C(=CC=C1)C
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the solution, Celite (40 mL) was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
purified with ISCO flash gel chromatography (silica gel, CH3OH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC(=C2C(N1C1C(NC(CC1)=O)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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